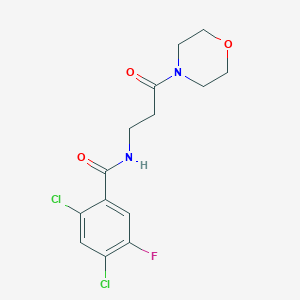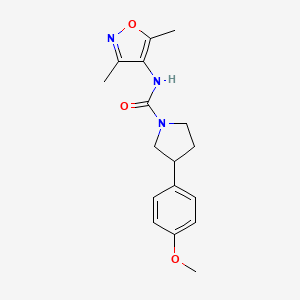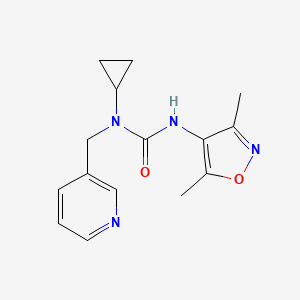![molecular formula C14H18BrNO4 B7056504 (2-bromo-5-methoxyphenyl)-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]methanone](/img/structure/B7056504.png)
(2-bromo-5-methoxyphenyl)-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-bromo-5-methoxyphenyl)-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a brominated phenyl ring and a pyrrolidine moiety, making it an interesting subject for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromo-5-methoxyphenyl)-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Methoxylation: The addition of methoxy groups to the phenyl ring, which can be achieved using methanol and a strong acid catalyst.
Pyrrolidine Ring Formation: The construction of the pyrrolidine ring, which may involve cyclization reactions using appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2-bromo-5-methoxyphenyl)-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Azides, nitriles
Scientific Research Applications
Chemistry
In organic chemistry, (2-bromo-5-methoxyphenyl)-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its functional groups can be modified to create derivatives that interact with specific biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-bromo-5-methoxyphenyl)-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The bromine atom and methoxy groups may facilitate binding to enzymes or receptors, while the pyrrolidine ring can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
- (2-bromo-5-methoxyphenyl)-[(2S,4S)-2-(hydroxymethyl)-4-ethoxypyrrolidin-1-yl]methanone
- (2-chloro-5-methoxyphenyl)-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]methanone
- (2-bromo-5-methoxyphenyl)-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]ethanone
Uniqueness
(2-bromo-5-methoxyphenyl)-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]methanone is unique due to its specific combination of functional groups and stereochemistry. The presence of both bromine and methoxy groups on the phenyl ring, along with the hydroxymethyl and methoxy groups on the pyrrolidine ring, provides a distinct set of chemical properties and reactivity patterns.
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-19-10-3-4-13(15)12(6-10)14(18)16-7-11(20-2)5-9(16)8-17/h3-4,6,9,11,17H,5,7-8H2,1-2H3/t9-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCMAXZXLIQTSP-ONGXEEELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)C(=O)C2=C(C=CC(=C2)OC)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H](N(C1)C(=O)C2=C(C=CC(=C2)OC)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7056435.png)
![N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-N,1-dimethylpyrazol-3-amine](/img/structure/B7056441.png)
![3-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]phenol](/img/structure/B7056445.png)
![1-[[1-(2-Tert-butylsulfonylacetyl)piperidin-2-yl]methyl]pyrrolidin-2-one](/img/structure/B7056450.png)
![N-(3-cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-2-[methyl-(1-methylpyrazol-3-yl)amino]acetamide](/img/structure/B7056457.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxybutanamide](/img/structure/B7056461.png)

![1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-[[1-(2-methylphenyl)cyclopropyl]methyl]urea](/img/structure/B7056469.png)

![1-[4-[2-(3-Chlorophenyl)acetyl]piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7056489.png)
![[1-(2-Methoxyphenyl)cyclohexyl]-[4-([1,2,4]triazolo[1,5-a]pyrazin-5-yl)piperazin-1-yl]methanone](/img/structure/B7056495.png)
![3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]piperidine-1-carboxamide](/img/structure/B7056507.png)
![3-(imidazo[1,2-a]pyridin-2-ylmethoxy)-N-methyl-N-(oxan-4-ylmethyl)benzamide](/img/structure/B7056511.png)
